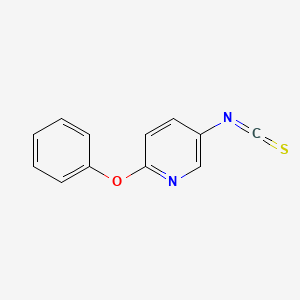
6-Phenoxy-3-pyridinyl isothiocyanate
Übersicht
Beschreibung
6-Phenoxy-3-pyridinyl isothiocyanate is a useful research compound. Its molecular formula is C12H8N2OS and its molecular weight is 228.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Phenoxy-3-pyridinyl isothiocyanate (CAS No. 52024-70-1) is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications based on diverse sources.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. This compound has been shown to exhibit cytotoxic effects against different cancer cell lines, indicating its potential as an anti-cancer agent.
Target Interactions
- Microtubule Dynamics : Similar to other phenoxy compounds, it may disrupt microtubule assembly, leading to cell cycle arrest in the G2/M phase. This mechanism has been observed in studies involving breast cancer cell lines such as MCF7, where it induced significant cytotoxicity and cell cycle arrest comparable to established chemotherapeutics like colcemid .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For example, it has been noted to interact with calcitonin gene-related peptide (CGRP) receptors, which play a role in pain signaling pathways and could be implicated in tumor growth regulation.
Cellular Effects
This compound has demonstrated various effects on cellular processes:
- Cytotoxicity : In vitro studies have revealed that this compound exhibits cytotoxic effects across several cancer cell lines, including pancreatic (Panc1 and HS766T) and cervical carcinoma (HeLa) cells. The reported IC50 values indicate potent activity at low concentrations .
| Cell Line | IC50 (μM) |
|---|---|
| Panc1 | 0.7 |
| HS766T | 0.5 |
| MCF7 | G2/M arrest observed |
- Gene Expression Modulation : The compound may influence gene expression patterns associated with apoptosis and cell cycle regulation, although specific pathways remain to be fully elucidated.
Case Studies
Recent studies have highlighted the potential of this compound in overcoming drug resistance in cancer therapy:
- Paclitaxel Resistance : Research indicates that this compound retains cytotoxic efficacy against paclitaxel-resistant ovarian cancer cell lines (SKOV3), outperforming paclitaxel at equivalent doses . This suggests a promising avenue for combination therapies where traditional chemotherapeutics fail.
- In Vivo Efficacy : Ongoing studies are evaluating the in vivo effects of this compound in animal models, focusing on its ability to induce apoptosis in tumor cells while minimizing systemic toxicity.
Eigenschaften
IUPAC Name |
5-isothiocyanato-2-phenoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c16-9-14-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSFMZIJHMEICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380133 | |
| Record name | 5-isothiocyanato-2-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52024-70-1 | |
| Record name | 5-isothiocyanato-2-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















